N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
VCID: VC19986452
Molecular Formula: C20H24N4O3
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -](/images/structure/VC19986452.png)
Description |
N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic heterocyclic compound. This molecule belongs to the pyrazolo[3,4-b]pyridine family and is characterized by its complex aromatic structure and functional groups that contribute to its potential bioactivity. Compounds within this class are often investigated for their roles in medicinal chemistry, particularly as pharmacological agents. Synthesis PathwaysThe synthesis of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves:
These steps are often optimized to ensure regioselectivity and high yields. Analytical CharacterizationThe compound can be characterized via:
Potential ApplicationsGiven its structure, the compound may find applications in:
Research Gaps and Future DirectionsAlthough structurally promising, further studies are required to:
This comprehensive analysis highlights the significance of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide as a molecule of interest in medicinal chemistry and related fields. |
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Product Name | N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
Molecular Formula | C20H24N4O3 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C20H24N4O3/c1-11(2)17-10-16(18-12(3)23-24(4)19(18)22-17)20(25)21-13-7-14(26-5)9-15(8-13)27-6/h7-11H,1-6H3,(H,21,25) |
Standard InChIKey | DNXPTORKXMHHBD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=CC(=C3)OC)OC)C |
PubChem Compound | 51338566 |
Last Modified | Aug 15 2024 |
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